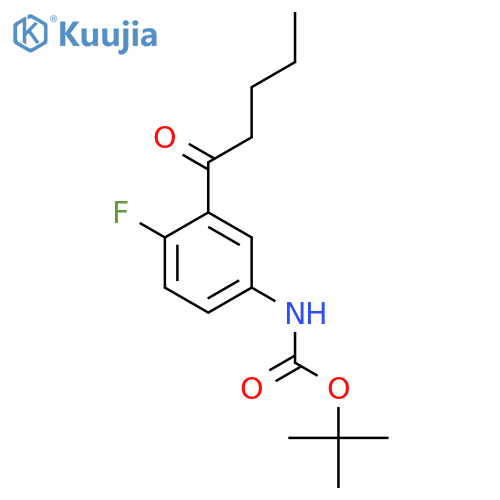Cas no 2008582-84-9 (tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate)

2008582-84-9 structure
商品名:tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2008582-84-9
- tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate
- EN300-28289330
-
- インチ: 1S/C16H22FNO3/c1-5-6-7-14(19)12-10-11(8-9-13(12)17)18-15(20)21-16(2,3)4/h8-10H,5-7H2,1-4H3,(H,18,20)
- InChIKey: BFTNPJIVUQXACF-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=C1C(CCCC)=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 295.15837173g/mol
- どういたいしつりょう: 295.15837173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28289330-0.5g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
| Enamine | EN300-28289330-1.0g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
| Enamine | EN300-28289330-5.0g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
| Enamine | EN300-28289330-10.0g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
| Enamine | EN300-28289330-1g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 1g |
$557.0 | 2023-09-08 | ||
| Enamine | EN300-28289330-10g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 10g |
$2393.0 | 2023-09-08 | ||
| Enamine | EN300-28289330-0.05g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
| Enamine | EN300-28289330-2.5g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
| Enamine | EN300-28289330-0.1g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
| Enamine | EN300-28289330-0.25g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.25g |
$513.0 | 2025-03-19 |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
2008582-84-9 (tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
